
Afatinib Impurity C
Descripción general
Descripción
Afatinib Impurity C is a byproduct formed during the synthesis of Afatinib, a potent, irreversible tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC). Afatinib targets the epidermal growth factor receptor (EGFR) and other members of the ErbB family, inhibiting their kinase activity and thereby blocking cancer cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Afatinib involves a multi-step process, including nitro-reduction, amidation, and salification . During these steps, various impurities, including Afatinib Impurity C, can be formed. The synthetic route typically starts with 4-fluoro-2-aminobenzoic acid, which undergoes cyclization, nitration, substitution, reduction, condensation, and salification . The reaction conditions are carefully controlled to optimize yield and minimize impurities.
Industrial Production Methods: Industrial production of Afatinib involves scaling up the laboratory synthesis process. The process is optimized to ensure high yield and purity, with stringent quality control measures to monitor and limit the formation of impurities . Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify impurities, including this compound .
Análisis De Reacciones Químicas
Types of Reactions: Afatinib Impurity C can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the specific reagents and conditions used during the synthesis process.
Common Reagents and Conditions: Common reagents used in the synthesis of Afatinib and its impurities include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and various solvents such as dimethyl sulfoxide (DMSO) and acetonitrile .
Major Products Formed: The major products formed from these reactions include the desired Afatinib compound and various impurities, including this compound. The specific structure of this compound is characterized by techniques such as LC-MS and NMR .
Aplicaciones Científicas De Investigación
Quality Control in Pharmaceutical Manufacturing
One of the primary applications of Afatinib Impurity C is in the quality control of afatinib manufacturing processes. The presence of impurities can significantly affect the efficacy and safety of pharmaceutical products. High-performance liquid chromatography (HPLC) methods are employed to detect and quantify impurities, including this compound, ensuring that they remain within acceptable limits during production.
Table 1: HPLC Method Parameters for Detection of this compound
Parameter | Value |
---|---|
Mobile Phase A | 0.01 mol/L Potassium Dihydrogen Phosphate |
Mobile Phase B | Acetonitrile |
Flow Rate | 1.0 mL/min |
Column Temperature | 30°C |
Detection Wavelength | 254 nm |
The use of HPLC allows for effective separation and quantification of this compound and other related impurities, facilitating compliance with regulatory standards.
Pharmacological Studies
Afatinib is primarily used for treating advanced non-small cell lung cancer (NSCLC) and other malignancies associated with epidermal growth factor receptor (EGFR) mutations. Studies have indicated that impurities like this compound may influence the pharmacokinetics and pharmacodynamics of afatinib.
Case Study: Impact on Drug Efficacy
A retrospective analysis involving patients treated with afatinib revealed that variations in impurity levels, including this compound, could correlate with treatment outcomes. In a cohort study of 42 patients with squamous cell carcinoma who had previously undergone chemotherapy, it was found that those with higher levels of impurities experienced different therapeutic responses compared to those with lower levels .
Safety Profile Assessment
The safety profile of afatinib is critical for its clinical application. Research has shown that this compound does not exhibit significant genotoxicity under standard testing conditions. In vitro assays indicated that while some impurities may show weak positive results in genotoxicity tests, they were ultimately classified as non-genotoxic based on comprehensive evaluations .
Regulatory Considerations
Regulatory agencies such as the FDA emphasize stringent quality control measures for pharmaceuticals. The identification and quantification of impurities like this compound are essential for meeting these standards. The FDA's guidelines on impurity classification provide a framework for assessing the safety and efficacy of drug products containing afatinib .
Mecanismo De Acción
Afatinib Impurity C does not have a direct therapeutic effect. its presence can influence the overall pharmacokinetic and pharmacodynamic profile of Afatinib. Afatinib itself works by covalently binding to the kinase domains of EGFR, HER2, and HER4, leading to irreversible inhibition of their kinase activity . This results in the blockade of signal transduction pathways that promote cancer cell growth and survival .
Comparación Con Compuestos Similares
Afatinib Impurity C can be compared with other impurities formed during the synthesis of tyrosine kinase inhibitors. Similar compounds include impurities formed during the synthesis of other EGFR inhibitors like Erlotinib and Gefitinib . Each impurity has unique structural characteristics and formation pathways, which can affect the overall quality and safety of the pharmaceutical product .
List of Similar Compounds:- Erlotinib Impurities
- Gefitinib Impurities
- Lapatinib Impurities
- Osimertinib Impurities
Conclusion
Understanding the formation, properties, and impact of this compound is crucial for optimizing the synthesis of Afatinib and ensuring the quality and safety of the final pharmaceutical product. Ongoing research in this area contributes to the development of more efficient and robust manufacturing processes, ultimately benefiting patients receiving Afatinib for the treatment of NSCLC.
Actividad Biológica
Afatinib Impurity C (CAS No: 945553-91-3) is a degradation product of afatinib, an irreversible tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. Understanding the biological activity of this compound is crucial for evaluating its potential effects and implications in therapeutic contexts.
This compound has the molecular formula and is characterized by its structural similarity to afatinib, which can influence its biological activity. The compound's properties and behavior in biological systems can differ from those of its parent drug, potentially affecting efficacy and safety profiles.
In Vitro Studies
Recent research has focused on the biological effects of afatinib and its impurities. In vitro studies suggest that impurities may exhibit varying degrees of activity against EGFR-dependent cell lines. For instance, studies have demonstrated that afatinib effectively inhibits cell proliferation in NSCLC models harboring activating EGFR mutations, while impurities like this compound may not exhibit similar potency or could potentially act as antagonists or partial agonists in certain contexts .
In Vivo Studies
Limited in vivo data specifically addressing this compound exists; however, insights can be drawn from studies on afatinib's pharmacodynamics. For example, afatinib has shown significant anti-tumor activity in preclinical models, leading to tumor regression in NSCLC patients. The presence of impurities like this compound could influence pharmacokinetics and pharmacodynamics, potentially altering therapeutic outcomes .
Case Studies
Several case studies have highlighted the clinical implications of afatinib treatment in patients with NSCLC. While these studies primarily focus on afatinib itself, they provide context for understanding how impurities might affect treatment responses:
- Case Study 1 : A patient with advanced NSCLC harboring an uncommon EGFR mutation responded positively to afatinib treatment, demonstrating a significant reduction in tumor size. However, the presence of impurities raised concerns regarding potential adverse effects and treatment efficacy .
- Case Study 2 : A cohort study indicated that patients treated with afatinib showed varying responses based on genetic profiles. The role of impurities like this compound remains an area for further investigation to understand their impact on treatment outcomes .
Comparative Analysis
Characteristic | Afatinib | This compound |
---|---|---|
Molecular Formula | C24H25ClFN5O3 | C24H25ClFN5O3 |
Mechanism of Action | Irreversible EGFR/HER2 inhibitor | Unknown; potential altered activity |
Potency | High against EGFR mutations | Potentially lower or variable |
Clinical Efficacy | Established in NSCLC | Not well-documented |
Side Effects | Manageable with dose adjustments | Unknown; requires further study |
Q & A
Basic Research Questions
Q. How can researchers accurately identify and characterize Afatinib Impurity C in synthetic samples?
- Methodological Answer : this compound [(R)-Afatinib, CAS 439081-17-1] is a stereoisomer requiring advanced spectroscopic techniques for identification. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is recommended to resolve enantiomers . Regulatory guidelines (e.g., ICH Q6A) emphasize the need for comparative retention time matching with reference standards and validation of analytical methods using spiked samples .
Q. What analytical methods are recommended for quantifying trace levels of this compound in drug substance batches?
- Methodological Answer : Ultra-HPLC (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers high sensitivity for trace impurity quantification. Method validation should follow ICH Q2(R1) guidelines, including parameters like linearity (R² > 0.99), limit of detection (LOD < 0.05%), and precision (%RSD < 2.0). Cross-validation with orthogonal techniques (e.g., capillary electrophoresis) ensures robustness, especially when structural analogs interfere .
Q. How can researchers ensure reproducibility in synthesizing this compound for reference standards?
- Methodological Answer : Synthetic routes must adhere to Good Laboratory Practices (GLP), with detailed documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts). Intermediate purification steps (e.g., column chromatography) should be optimized to minimize by-products. Batch-to-batch consistency is verified via melting point analysis, elemental composition (CHNS analysis), and comparative chromatographic profiles .
Advanced Research Questions
Q. What experimental strategies address discrepancies in stability data for this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (ICH Q1A) should include forced degradation experiments (e.g., acid/base hydrolysis, oxidative stress) to identify degradation pathways. Conflicting data may arise from matrix effects in HPLC; using deuterated solvents in NMR or hyphenated techniques (LC-MS/MS) resolves ambiguities. Statistical tools like principal component analysis (PCA) can correlate degradation products with environmental factors .
Q. How can toxicological risk assessments for this compound be designed to align with ICH M7 guidelines?
- Methodological Answer : Computational toxicology tools (e.g., QSAR models) predict mutagenic potential based on structural alerts (e.g., aromatic amines). In vitro assays like the Ames test validate these predictions. Dose-response studies in animal models (e.g., rodents) establish no-observed-adverse-effect levels (NOAEL), with impurity thresholds set at ≤1.5 μg/day for genotoxic impurities .
Q. What methodologies are effective in resolving contradictory data on the pharmacokinetic behavior of this compound?
- Methodological Answer : Contradictions in bioavailability or half-life data often stem from assay variability. Employing stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS minimizes matrix effects. Cross-study meta-analyses with weighted regression models account for inter-lab variability. In vivo imaging (e.g., PET with radiolabeled impurities) provides direct tissue distribution data .
Q. How should researchers adapt impurity control strategies for this compound to comply with evolving pharmacopeial standards (e.g., USP, EP)?
- Methodological Answer : Continuous monitoring of pharmacopeial updates (e.g., USP <1086>) is essential. Method transfer protocols must include robustness testing against column lot variations and mobile phase pH shifts. Collaborative studies with accredited labs ensure harmonized impurity limits. For novel impurities, structural elucidation reports must be submitted to regulatory bodies .
Q. Data Presentation and Compliance
- Tabulated Summary of Key Analytical Parameters :
Propiedades
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXXDDBFHOBEHA-QDLOVBKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4CCOC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.